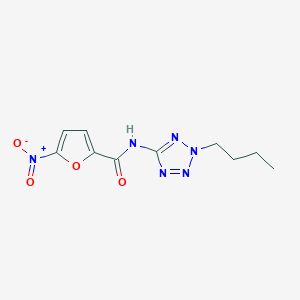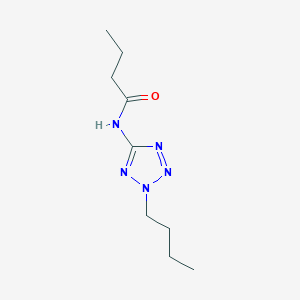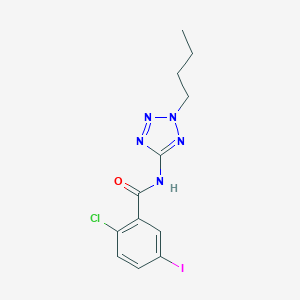![molecular formula C22H27NO5 B251229 Dimethyl 5-[(1-adamantylacetyl)amino]isophthalate](/img/structure/B251229.png)
Dimethyl 5-[(1-adamantylacetyl)amino]isophthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 5-[(1-adamantylacetyl)amino]isophthalate, also known as DAAOI, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the family of adamantyl-substituted phenyl esters, which have been shown to exhibit a range of biological activities. In
Wirkmechanismus
The mechanism of action of Dimethyl 5-[(1-adamantylacetyl)amino]isophthalate is not fully understood, but it is thought to involve the inhibition of reactive oxygen species (ROS) and the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway is responsible for the regulation of antioxidant and detoxification enzymes, and activation of this pathway can lead to a reduction in oxidative stress and inflammation.
Biochemical and Physiological Effects:
Dimethyl 5-[(1-adamantylacetyl)amino]isophthalate has been shown to have a range of biochemical and physiological effects, including the reduction of ROS levels, the inhibition of inflammation, and the activation of the Nrf2 pathway. Additionally, Dimethyl 5-[(1-adamantylacetyl)amino]isophthalate has been shown to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases. It has also been shown to have potential applications in the treatment of cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Dimethyl 5-[(1-adamantylacetyl)amino]isophthalate in lab experiments is its relatively low toxicity compared to other compounds with similar biological activities. Additionally, Dimethyl 5-[(1-adamantylacetyl)amino]isophthalate is relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of using Dimethyl 5-[(1-adamantylacetyl)amino]isophthalate in lab experiments is its limited solubility in water, which may make it difficult to use in certain assays.
Zukünftige Richtungen
There are several potential future directions for research on Dimethyl 5-[(1-adamantylacetyl)amino]isophthalate. One area of interest is its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of Dimethyl 5-[(1-adamantylacetyl)amino]isophthalate and its effects on various biological pathways. Finally, there is potential for the development of new compounds based on the structure of Dimethyl 5-[(1-adamantylacetyl)amino]isophthalate that may exhibit even more potent biological activities.
Synthesemethoden
The synthesis of Dimethyl 5-[(1-adamantylacetyl)amino]isophthalate involves a multi-step process that starts with the reaction of adamantylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-aminoisophthalic acid to form the amide bond. Finally, the dimethyl ester is formed using dimethyl sulfate. The overall yield of this process is around 30%.
Wissenschaftliche Forschungsanwendungen
Dimethyl 5-[(1-adamantylacetyl)amino]isophthalate has been shown to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. It has also been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, Dimethyl 5-[(1-adamantylacetyl)amino]isophthalate has been shown to have potential applications in the treatment of cardiovascular diseases, as it can reduce oxidative stress and inflammation.
Eigenschaften
Molekularformel |
C22H27NO5 |
|---|---|
Molekulargewicht |
385.5 g/mol |
IUPAC-Name |
dimethyl 5-[[2-(1-adamantyl)acetyl]amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C22H27NO5/c1-27-20(25)16-6-17(21(26)28-2)8-18(7-16)23-19(24)12-22-9-13-3-14(10-22)5-15(4-13)11-22/h6-8,13-15H,3-5,9-12H2,1-2H3,(H,23,24) |
InChI-Schlüssel |
ABRDZGULBWHAPK-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)CC23CC4CC(C2)CC(C4)C3)C(=O)OC |
Kanonische SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)CC23CC4CC(C2)CC(C4)C3)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[3-chloro-2-(4-morpholinyl)phenyl]-N'-propionylthiourea](/img/structure/B251149.png)

![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-5-nitro-2-furamide](/img/structure/B251153.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]furan-2-carboxamide](/img/structure/B251155.png)

![N-[3-chloro-2-(1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B251159.png)
![N-(2-butyl-2H-tetraazol-5-yl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B251161.png)




![2-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B251169.png)
![N-[(2-butyl-2H-tetrazol-5-yl)carbamothioyl]-3,4-dichlorobenzamide](/img/structure/B251170.png)